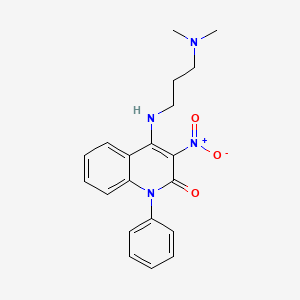
4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((3-(dimethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is part of a class of nitroquinolines that have been synthesized and evaluated for their potential as hypoxia-selective cytotoxins and radiosensitizers for hypoxic cells in cancer treatment . These compounds have shown varying degrees of hypoxic selectivity and have been studied for their structure-activity relationships, particularly in the context of their reduction potentials and their ability to alkylate DNA under hypoxic conditions .
Synthesis Analysis
The synthesis of related nitroquinoline compounds involves multicomponent reactions and has been characterized by various analytical techniques such as IR, NMR, and single-crystal X-ray diffraction . A modified Strecker synthesis has also been employed to produce related compounds, demonstrating the versatility of synthetic approaches in creating these molecules . The synthesis of these compounds is crucial for their evaluation as therapeutic agents, as it allows for the exploration of structure-activity relationships and the optimization of their pharmacological properties .
Molecular Structure Analysis
The molecular structure of related nitroquinoline derivatives has been determined using single-crystal X-ray diffraction, revealing details such as conformation and dihedral angles between rings . These structural analyses are essential for understanding the interactions of these compounds with biological targets and for rational drug design .
Chemical Reactions Analysis
The nitroquinoline compounds undergo bioreduction in hypoxic conditions, which is a key feature of their mechanism of action as hypoxia-selective cytotoxins . The reduction potential of these compounds is influenced by their substitution patterns, which can affect their selectivity and potency as therapeutic agents . Additionally, the presence of nitro groups and their ability to release nitric oxide is a factor in the evaluation of these compounds as analgesic and anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroquinoline derivatives, such as their fluorescence properties, have been studied to assess their potential use as molecular fluorescent probes . These properties are influenced by the molecular structure and the nature of the substituents on the nitroquinoline core . Understanding these properties is important for the development of these compounds as diagnostic tools or as part of therapeutic regimens .
Aplicaciones Científicas De Investigación
Hypoxia-Selective Cytotoxins
A study by Denny et al. (1992) synthesized and evaluated a series of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins. These compounds displayed significant selectivity towards hypoxic cells, making them potential candidates for targeting tumor cells that are in hypoxic conditions. Their ability to sensitize hypoxic cells to radiation further underscores their potential in cancer therapy Denny, W., Atwell, G., Roberts, P. B., Anderson, R., Boyd, M., Lock, C., & Wilson, W. (1992). Journal of medicinal chemistry.
Antimalarial Activity
Werbel et al. (1986) explored the antimalarial activity of a series of related compounds, demonstrating significant efficacy against Plasmodium berghei in mice. This study highlights the potential of such compounds in the development of new antimalarial drugs, contributing to the fight against malaria Werbel, L. M., Cook, P., Elslager, E., Hung, J., Johnson, J., Kesten, S., Mcnamara, D., Ortwine, D., & Worth, D. (1986). Journal of medicinal chemistry.
Photolabile Precursors
Papageorgiou and Corrie (2000) investigated the effects of aromatic substituents on the photocleavage efficiency of 1-acyl-7-nitroindolines, which serve as photolabile precursors of neuroactive amino acids. The study suggests that certain substitutions can significantly improve the efficiency of photocleavage, indicating potential applications in the controlled release of bioactive compounds Papageorgiou, G., & Corrie, J. (2000). Tetrahedron.
Antioxidant Studies
Al-azawi (2016) synthesized and characterized derivatives for their antioxidant properties. The study revealed that certain compounds exhibit excellent scavenging capacity against radicals, underscoring their potential as antioxidants in pharmaceutical and cosmetic applications Khalida F. Al-azawi (2016). Oriental journal of chemistry.
DNA-Intercalating Antitumor Agents
Atwell, Baguley, and Denny (1989) evaluated phenyl-substituted derivatives as "minimal" DNA-intercalating agents for antitumor activity. This research contributes to the understanding of the structure-activity relationship of such compounds, aiding in the design of more effective antitumor drugs Atwell, G., Baguley, B., & Denny, W. A. (1989). Journal of medicinal chemistry.
Propiedades
IUPAC Name |
4-[3-(dimethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-22(2)14-8-13-21-18-16-11-6-7-12-17(16)23(15-9-4-3-5-10-15)20(25)19(18)24(26)27/h3-7,9-12,21H,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUUBDLKMOTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)
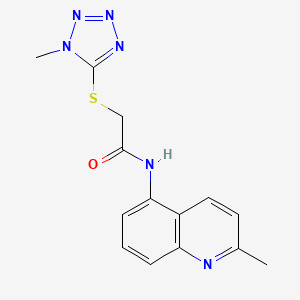
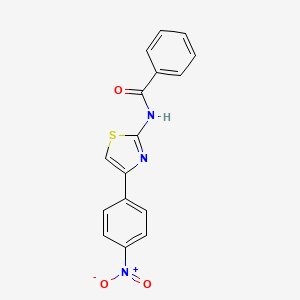
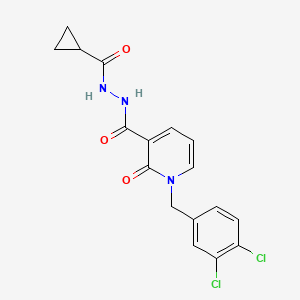
![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)
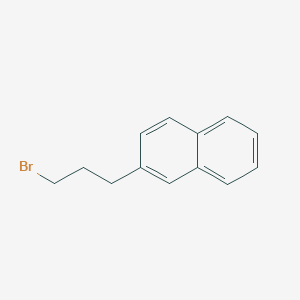
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
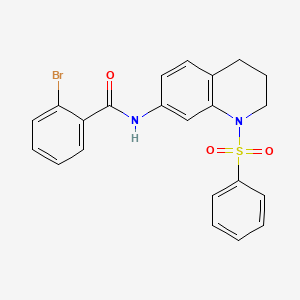
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)
![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)